Zymostenol

説明

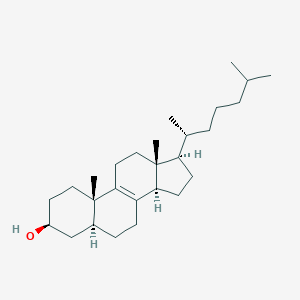

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23-24,28H,6-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETLKNDKQOXZRP-XTGBIJOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205162 | |

| Record name | Zymostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5alpha-Cholest-8-en-3beta-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

566-97-2 | |

| Record name | Δ8-Cholestenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zymostenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zymostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZYMOSTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3GY707BLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5alpha-Cholest-8-en-3beta-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymatic Mechanisms and Regulatory Networks of Zymostenol Metabolism

Enzymatic Conversions in Zymostenol Biogenesis and Catabolism

This compound's position in the sterol biosynthetic pathway is defined by the actions of key enzymes that facilitate its formation and subsequent transformation.

Dehydrocholesterol Reductase 24 (DHCR24), also known as Δ24-sterol reductase, is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductase central to this compound formation. genecards.org This enzyme catalyzes the reduction of the delta-24 double bond in sterol intermediates during cholesterol biosynthesis. genecards.org In the context of this compound, DHCR24 facilitates the conversion of zymosterol (B116435) to this compound by reducing the C-24 double bond in the side chain. frontiersin.orgelifesciences.orgresearchgate.net Research indicates that zymosterol can serve as a substrate for DHCR24, and in certain cellular contexts, it acts as a crossover point between the Bloch and the modified Kandutsch-Russell (MK-R) pathways of cholesterol synthesis. elifesciences.orgresearchgate.netnih.govfrontiersin.orgelifesciences.org Overexpression of DHCR24 has been shown to increase flux through the MK-R pathway. elifesciences.org

Following its formation, this compound undergoes transformation primarily through the action of Cholestenol Δ-Isomerase, also known as 3β-hydroxysteroid-Δ8,Δ7-isomerase or Emopamil-binding protein (EBP). uniprot.orghmdb.camedlineplus.gov This isomerase catalyzes the conversion of Δ8-sterols, such as this compound, to their corresponding Δ7-isomers. uniprot.orghmdb.camedlineplus.gov Specifically, Cholestenol Δ-Isomerase mediates the isomerization of this compound to lathosterol (B1674540), a crucial step that shifts the double bond from the Δ8 position to the Δ7 position in the sterol nucleus. frontiersin.orguniprot.orghmdb.camedlineplus.govreactome.orgsigmaaldrich.com This enzymatic step is integral to the progression of the Kandutsch-Russell pathway towards cholesterol. reactome.org

Here is a summary of key enzymatic conversions involving this compound:

| Enzyme | Substrate | Product | Reaction Type | Pathway |

| Dehydrocholesterol Reductase 24 (DHCR24) | Zymosterol | This compound | Reduction | Modified Kandutsch-Russell Pathway |

| Cholestenol Δ-Isomerase (EBP) | This compound | Lathosterol | Isomerization | Kandutsch-Russell Pathway |

Kinetic and Mechanistic Characterization of this compound-Enzyme Interactions

Studies on the kinetic and mechanistic aspects of this compound-enzyme interactions reveal specific preferences and activities. For instance, some research suggests that zymosterol, the precursor to this compound, may be a more favorable substrate for DHCR24 than lanosterol (B1674476) in certain cellular contexts, implying a potential point of pathway crossover downstream of lanosterol. researchgate.net The catalytic activity of Cholestenol Δ-Isomerase (EBP) has been characterized as an isomerase that shifts the double bond from Δ8 to Δ7. uniprot.orghmdb.ca Furthermore, the activity of Cholestenol Δ-Isomerase can be inhibited by compounds such as tamoxifen, clomiphene, and toremifene, leading to increased levels of this compound and zymosterol, and reduced levels of 7-dehydrocholesterol (B119134) and cholesterol. uniprot.orgnih.gov This indicates specific binding and modulation of the enzyme's function by these molecules.

Transcriptional and Post-Translational Regulation of this compound-Metabolizing Enzymes

The enzymes involved in this compound metabolism are subject to various regulatory mechanisms at both transcriptional and post-translational levels, ensuring coordinated cholesterol homeostasis. The activity of Cholestenol Δ-Isomerase, for example, can be induced by compounds such as 25-hydroxycholesterol, cholestyramine, and lovastatin. uniprot.org This suggests a feedback loop where sterol intermediates or cholesterol-lowering agents can influence the enzyme's expression or activity. Changes in DHCR24 expression have been shown to alter the relative utilization of the Bloch and modified Kandutsch-Russell pathways. elifesciences.org Moreover, sterols themselves can act as regulators, influencing the degradation or activation of key components involved in cholesterol homeostasis, including HMG-CoA reductase (HMGCR) and sterol regulatory element-binding transcription factor 2 (SREBF2). biorxiv.org These regulatory mechanisms ensure that this compound's metabolic flux is tightly controlled in response to cellular sterol demands.

Divergent Pathways in Sterol Synthesis: this compound's Role in the Kandutsch-Russell Pathway

Cholesterol biosynthesis proceeds through two major divergent pathways from lanosterol: the Bloch pathway and the Kandutsch-Russell (K-R) pathway. nih.govreactome.orgresearchgate.net this compound occupies a critical position within the K-R pathway, particularly in what is often referred to as the "modified" Kandutsch-Russell pathway. nih.govfrontiersin.org

In the classical K-R pathway, the reduction of the Δ24 bond in the side chain occurs early in the pathway, and the synthesis proceeds via 7-dehydrocholesterol. nih.govreactome.org this compound is formed in this pathway from zymosterol through the action of DHCR24. frontiersin.orgreactome.org Subsequently, this compound is isomerized to lathosterol by Cholestenol Δ-Isomerase. frontiersin.orgreactome.org While the Bloch pathway is prominent in the liver and many other tissues, the Kandutsch-Russell pathway is notably significant in tissues like the skin, where it contributes to the supply of 7-dehydrocholesterol, a precursor for vitamin D synthesis. reactome.org Recent research has indicated that the utilization of these pathways is tissue and cell-type dependent, with the modified Kandutsch-Russell pathway being predominant in tissues such as the brain, skin, and preputial gland in mice. nih.govfrontiersin.org this compound's presence and transformations are therefore central to the tissue-specific regulation and flux within the cholesterol biosynthetic network.

Biological and Cellular Functions of Zymostenol

Zymostenol as a Modulator of Nuclear Receptor Signaling

Nuclear receptors are a large family of transcription factors that regulate gene expression in response to small lipophilic molecules. This compound has been identified as an important modulator of this signaling pathway, particularly through its interaction with the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ).

This compound-Mediated Activation of Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ)

This compound functions as an agonist for the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ), a key regulator of immune responses and cellular metabolism. caymanchem.comnih.gov It has been demonstrated that this compound, along with other cholesterol precursors like desmosterol (B1670304) and zymosterol (B116435), can effectively activate RORγ. nih.govrsc.org This activation is crucial for the differentiation of Th17 cells, a subset of T helper cells involved in inflammatory responses. The binding of this compound to RORγ enhances the receptor's transcriptional activity, leading to the expression of target genes. nih.govnih.gov The EC50 value for this compound in a RORγ coactivator recruitment assay is 1 µM, highlighting its potency as a natural ligand for this nuclear receptor. caymanchem.com

Role of this compound in Cell Cycle Progression and Autophagic Processes

This compound exerts significant influence over fundamental cellular processes such as cell cycle progression and autophagy, a cellular recycling mechanism.

Studies have shown that at a concentration of 20 µM, this compound can arrest the cell cycle at the G0/G1 phase in MCF-7 breast cancer cells. caymanchem.com This suggests a role for this compound in controlling cell proliferation.

Furthermore, the accumulation of this compound has been linked to the induction of a protective form of autophagy. caymanchem.com This process is often observed following the administration of microsomal antiestrogen-binding site (AEBS) ligands, such as tamoxifen, which are known to promote cell differentiation. caymanchem.com Autophagy is a critical process for maintaining cellular homeostasis, and its modulation by this compound underscores the compound's importance in cellular health and stress responses. nih.govscienceopen.com

This compound's Influence on Oligodendrogenesis and Myelination Pathways

A pivotal role for this compound has been identified in the central nervous system, specifically in the formation of oligodendrocytes and the subsequent process of myelination. Oligodendrocytes are responsible for producing the myelin sheath that insulates nerve fibers, enabling rapid nerve impulse conduction. nih.govnih.gov

Research has demonstrated that the accumulation of 8,9-unsaturated sterols, including this compound, promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. nih.gov This effect is so pronounced that inhibiting the enzyme EBP, which acts downstream of this compound in the cholesterol synthesis pathway, leads to this compound accumulation and enhanced oligodendrocyte formation. nih.govnih.gov Specifically, treatment of OPCs with inhibitors of enzymes like CYP51, TM7SF2, and EBP leads to the accumulation of this compound and other 8,9-unsaturated sterols, which in turn drives the formation of myelin basic protein-positive (MBP+) oligodendrocytes. nih.gov The structural feature of the 8,9-unsaturation in this compound is crucial for this activity. nih.gov

Impact of this compound on Intracellular Sterol and Lipid Homeostasis

For instance, inhibition of the enzyme EBP leads to a robust accumulation of its substrate, this compound. nih.govnih.gov Conversely, the activity of enzymes like Dhcr7 and Dhcr24 influences the levels of various sterols, including this compound. nih.gov When used alone at a concentration of 20 µM in MCF-7 cells, this compound has been shown to increase the levels of free sterols, esterified sterols, and triacylglycerols, indicating its significant impact on lipid storage and metabolism. caymanchem.com This demonstrates that fluctuations in this compound levels can have cascading effects on the broader lipid profile of a cell, influencing membrane composition and lipid-based signaling pathways.

This compound's Interaction with Cellular Membranes and Subcellular Compartments

The physical properties of this compound, as a sterol, dictate its interactions with cellular membranes and its distribution across subcellular compartments. Sterols are essential components of eukaryotic membranes, influencing their fluidity, permeability, and organization. researchgate.net

While cholesterol is the predominant sterol in most mammalian cell membranes, its precursors, including this compound, are also present and can influence membrane properties. Studies comparing zymosterol (a close relative of this compound) with cholesterol have shown that while both are membrane-active, zymosterol is less effective at condensing and ordering lipids. researchgate.net This difference is attributed to their distinct molecular structures and their ability to pack with other lipids. researchgate.net

Zymostenol in Pathophysiological Processes and Disease Contexts

Dysregulation of Zymostenol Homeostasis in Systemic Disorders

The intricate balance of sterol metabolism, including this compound levels, can be significantly perturbed in the context of systemic diseases and in response to certain pharmacological agents, highlighting its role beyond a mere biosynthetic intermediate.

Recent research, particularly from studies on COVID-19, has shed light on the significant alterations in this compound concentrations during viral pathologies. Investigations comparing cholesterol biosynthesis intermediates in hospitalized COVID-19 patients revealed that this compound levels were significantly altered ontosight.aiprobes-drugs.org. Specifically, in patients experiencing severe COVID-19, the Kandutsch-Russell (K-R) pathway of endogenous cholesterol biosynthesis, which involves this compound, showed significant impairment ontosight.ai. For patients with mild to moderate disease courses, this compound from the K-R pathway was also found to be significantly altered ontosight.ai.

A study involving 164 COVID-19 patients demonstrated that concentrations of zymosterol (B116435), 24-dehydrolathosterol, desmosterol (B1670304), and this compound were significantly altered ontosight.aiprobes-drugs.org. These alterations were more pronounced in severe cases compared to mild disease ontosight.ainih.gov. Furthermore, a pilot study comparing sterol metabolites in survivors versus non-survivors of COVID-19 associated Acute Respiratory Distress Syndrome (ARDS) found significant differences in total this compound levels, suggesting its potential role in disease outcome nih.gov. Upon hospital discharge, an increase in this compound concentrations was observed, indicating a recovery trend in sterol levels nih.gov. The dysregulation of cholesterol biosynthesis in COVID-19 patients is thought to be linked to hypoxemia, as oxygen is crucial for several enzymatic reactions in the pathway ontosight.ai.

Table 1: Alterations in this compound Levels in COVID-19 Patients

| Sterol Intermediate | Disease Severity (Mild/Moderate vs. Severe) | Change During Hospitalization (Admission vs. Deterioration/Discharge) | Association with Outcome (Survivors vs. Deceased ARDS) |

| This compound | Significantly altered in both groups, more pronounced in severe cases ontosight.ainih.gov | Statistically significant changes (T1 vs. T2) in mild/moderate; recovery noted at discharge ontosight.ainih.gov | Significant differences between groups nih.gov |

| Zymosterol | Significantly altered in severe cases ontosight.ai | Statistically significant changes (T1 vs. T2, T1 vs. T3) in severe cases ontosight.ai | Significant differences nih.gov |

| Desmosterol | Significantly altered in severe cases ontosight.ai | Not explicitly detailed for all stages, but associated with severity ontosight.ai | Not explicitly detailed for ARDS outcome nih.gov |

| 24-dehydrolathosterol | Significantly altered in both groups ontosight.ai | Statistically significant changes (T1 vs. T2, T1 vs. T3) in both groups ontosight.ai | Significant differences nih.gov |

Amiodarone (B1667116), an effective antiarrhythmic drug, is known to interfere with cholesterol synthesis, leading to pharmacologically induced perturbations in this compound levels. Studies have shown that amiodarone inhibits two key enzymes in the cholesterol biosynthesis pathway: Emopamil (B1663351) Binding Protein (EBP) and Dehydrocholesterol Reductase 24 (DHCR24) wikipedia.orgmims.comnih.govnih.govmycocentral.eu. This inhibition results in the accumulation of distinct cholesterol precursors, including this compound, in various cell types and in patient serum wikipedia.orgmims.comnih.govnih.govmycocentral.eu.

In liver and kidney cell lines, amiodarone primarily increases desmosterol levels, whereas in primary cortical neurons and astrocytes, it leads to increased concentrations of zymosterol, this compound, and 8-dehydrocholesterol (B109809) (8-DHC) wikipedia.orgmims.comnih.govnih.govmycocentral.eu. Cortical neurons and astrocytes demonstrate greater sensitivity to amiodarone compared to liver and kidney cell lines wikipedia.orgmims.comnih.govnih.govmycocentral.eu. Clinical relevance of these findings has been supported by analysis of serum samples from amiodarone users, which showed elevated levels of sterol precursors such as zymosterol, 8-DHC, and desmosterol wikipedia.orgnih.gov. Furthermore, amiodarone treatment has been shown to cause the accumulation of desmosterol and this compound in myocardial tissue, which may contribute to some of the drug's therapeutic and adverse effects mims.comnih.gov.

Table 2: Impact of Amiodarone on this compound and Other Sterol Precursors

| Sterol Precursor | Effect of Amiodarone Treatment | Affected Tissues/Cells | Mechanism of Action (Enzyme Inhibition) |

| This compound | Significantly increased wikipedia.orgmims.comnih.govnih.govmycocentral.eu | Primary cortical neurons, astrocytes, myocardial tissue, serum wikipedia.orgmims.comnih.govnih.govmycocentral.eu | Emopamil Binding Protein (EBP) wikipedia.orgmims.comnih.govnih.govmycocentral.eu |

| Zymosterol | Significantly increased wikipedia.orgmims.comnih.govnih.govmycocentral.eu | Primary cortical neurons, astrocytes, serum wikipedia.orgmims.comnih.govnih.govmycocentral.eu | Emopamil Binding Protein (EBP) wikipedia.orgmims.comnih.govnih.govmycocentral.eu |

| Desmosterol | Increased wikipedia.orgmims.comnih.govnih.govmycocentral.eu | Liver and kidney cell lines, myocardial tissue, serum wikipedia.orgmims.comnih.govnih.govmycocentral.eu | Dehydrocholesterol Reductase 24 (DHCR24) wikipedia.orgmims.comnih.govnih.govmycocentral.eu |

| 8-Dehydrocholesterol | Increased wikipedia.orgmims.comnih.govnih.govmycocentral.eu | Primary cortical neurons, astrocytes, serum wikipedia.orgnih.govmycocentral.eu | Emopamil Binding Protein (EBP) wikipedia.org |

Congenital Errors of Sterol Metabolism Affecting this compound Pathways

This compound pathways are directly impacted by certain congenital errors of sterol metabolism, which are rare genetic disorders resulting from defects in genes involved in sterol biosynthesis citeab.comnih.govwikipedia.org. A notable example is Conradi-Hunermann syndrome (CDPX2), an X-linked disorder caused by mutations in the Emopamil Binding Protein (EBP) gene citeab.comnih.gov. The EBP enzyme functions as a sterol Δ7-Δ8 isomerase, playing a critical role in cholesterol synthesis nih.gov.

Mutations in the EBP gene lead to increased levels of specific cholesterol precursors, including cholesta-8(9)-en-3β-ol, which is also known as this compound, and zymosterol citeab.comnih.gov. The accumulation of this compound in patients with CDPX2 is a key diagnostic indicator for the condition fishersci.ca. This highlights this compound's direct involvement in the metabolic pathways disrupted by these inherited disorders.

This compound as a Potential Biomarker for Metabolic Disturbances and Disease Progression

The observed alterations of this compound levels in various pathological contexts underscore its potential as a valuable biomarker for metabolic disturbances and disease progression.

In the context of viral pathologies, particularly COVID-19, the significant changes in this compound concentrations associated with disease severity and recovery demonstrate its utility as a prognostic indicator ontosight.aiprobes-drugs.orgnih.govnih.gov. Its inclusion in predictive models for COVID-19 severity has shown to improve accuracy, suggesting its role in patient stratification and monitoring disease course ontosight.aiprobes-drugs.org.

Furthermore, in pharmacologically induced metabolic perturbations, such as those caused by amiodarone, elevated this compound levels in patient serum serve as an indicator of drug-induced interference with cholesterol synthesis wikipedia.orgnih.gov. This highlights its potential for monitoring the biochemical impact of certain medications.

Beyond these systemic and drug-induced contexts, the diagnostic significance of elevated this compound levels in congenital errors of sterol metabolism, specifically Conradi-Hunermann syndrome (CDPX2), firmly establishes its role as a biomarker for these rare genetic conditions fishersci.ca. Collectively, these findings suggest that this compound can serve as a metabolic biomarker to identify and track disruptions in sterol homeostasis across a spectrum of diseases, offering insights into disease pathophysiology and progression.

Advanced Methodologies for Zymostenol Analysis and Research

Chromatographic and Mass Spectrometric Techniques for Zymostenol Quantification

Chromatography and mass spectrometry are cornerstone technologies for the analysis of sterols like this compound. These methods offer the high sensitivity and selectivity required to measure this compound in complex biological matrices.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for the quantitative analysis of this compound and other sterol intermediates. nih.govnih.govsigmaaldrich.com A key advantage of LC-MS is its ability to analyze sterols without the need for derivatization, which simplifies sample preparation and avoids potential issues with varying derivatization efficiencies. researchgate.net

Researchers have developed and validated robust LC-MS methods for the simultaneous quantification of multiple sterols, including this compound, in a single chromatographic run. nih.govnih.govsigmaaldrich.com These methods often utilize a pentafluorophenyl (PFP) stationary phase for effective separation of structurally similar sterols. nih.govnih.govsigmaaldrich.comresearchgate.net For instance, a challenging separation is that of this compound and lathosterol (B1674540), which can be successfully achieved using these optimized chromatographic conditions. nih.gov

Method validation for this compound quantification by LC-MS/MS typically involves assessing several key parameters to ensure the reliability of the results. mdpi.comsemanticscholar.org These parameters include linearity, sensitivity (limit of quantification), recovery, precision, and stability. mdpi.comsemanticscholar.org Linearity is established by generating a standard curve with a high coefficient of determination (R²), often exceeding 0.995. mdpi.com The use of multiple reaction monitoring (MRM) mode in triple quadrupole mass spectrometry enhances the sensitivity and selectivity of the analysis, allowing for the reliable detection of low-abundance sterols. mdpi.com

Table 1: Validation Parameters for a Typical LC-MS/MS Method for Oxysterol Quantification

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (R²) | Demonstrates the proportional relationship between the analyte concentration and the instrument response. | > 0.995 |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10 |

| Precision (CV%) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | < 15% for intra- and inter-assay |

| Recovery (%) | The efficiency of the extraction procedure for the analyte from the sample matrix. | Typically within 85-115% |

| Stability | Evaluates the stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should not deviate significantly from the initial concentration. |

Gas chromatography-mass spectrometry (GC-MS) is a traditional and powerful technique for sterol analysis, including this compound. nih.govnih.gov It often provides excellent chromatographic resolution. nih.gov However, a notable drawback of GC-MS for sterol analysis is the requirement for derivatization to increase the volatility of the analytes. nih.govmdpi.com Silylation is a common derivatization technique used for this purpose. mdpi.com While derivatization can improve chromatographic separation, it also introduces an additional step in sample preparation that can be labor-intensive and a potential source of variability. nih.gov

Despite this, GC-MS methods have been successfully developed for the simultaneous analysis of a wide range of sterols, including cholesterol precursors like lathosterol and desmosterol (B1670304), as well as plant sterols and oxysterols. researchgate.net These methods can achieve fast run times and low detection limits, in the picogram per milliliter range, by using multiple reaction monitoring (MRM) mode. researchgate.net The validation of these methods includes assessing precision (intra- and inter-assay CVs) and recovery, with results typically falling within acceptable ranges. researchgate.net

Table 2: Comparison of LC-MS and GC-MS for this compound Analysis

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Derivatization | Generally not required | Required to increase volatility |

| Sample Preparation | Simpler | More complex due to derivatization step |

| Resolution | Good, can separate isomers with optimized methods | Excellent, often considered the gold standard for resolution |

| Sensitivity | High, especially with MS/MS | High, especially with MRM |

Stable Isotope Labeling Methodologies for this compound Metabolic Flux Determination

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying the rate of metabolic conversions, known as metabolic flux. creative-proteomics.comnih.govnih.gov In the context of this compound, stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) are used to trace the flow of atoms through the cholesterol biosynthesis pathway. elifesciences.orgisotope.com

By introducing a labeled precursor, such as deuterium oxide (D₂O) or ¹³C-labeled glucose, into a biological system, researchers can monitor the incorporation of the stable isotope into downstream metabolites, including this compound and cholesterol. elifesciences.orgisotope.com The rate of incorporation provides a direct measure of the metabolic flux through the pathway. nih.govnih.gov Analysis of the isotopomer distribution in sterols using techniques like LC-MS/MS allows for the simultaneous monitoring of flux through multiple intermediates in the pathway. elifesciences.org

One application of this methodology involved incubating HEK-293 cells with synthetic, isotopically labeled versions of lanosterol (B1674476) and zymosterol (B116435) to resolve the stable biosynthetic intermediates in their labeled forms. elifesciences.org This approach helps to overcome challenges in resolving different sterol isotopomers. elifesciences.org

In Vitro Cellular Models for Investigating this compound Biology and Metabolism

In vitro cellular models are indispensable for studying the cellular and molecular biology of this compound. nih.govresearchgate.net These models provide a controlled environment to investigate this compound metabolism, its subcellular localization, and its effects on cellular processes. nih.govresearchgate.net

Commonly used cell lines for these studies include human hepatocyte-derived cells like HepG2 and human fibroblasts. nih.govresearchgate.netresearchgate.net For example, a simplified LC-MS method was developed for the quantitative analysis of this compound and other sterols in cultured human hepatocytes. nih.govnih.govsigmaaldrich.comresearchgate.net Studies using human fibroblasts have shown that this compound is converted to cholesterol in the endoplasmic reticulum and that newly synthesized this compound moves to the plasma membrane. researchgate.net These cellular models are also used to study the effects of compounds that modulate cholesterol metabolism, where this compound accumulation can be observed. caymanchem.com

In Vivo Animal Models for Systemic this compound Studies

In vivo animal models are crucial for understanding the systemic metabolism of this compound and its role in various physiological and pathological conditions. nih.gov While specific animal models exclusively for this compound research are not common, studies on cholesterol metabolism and related diseases often involve the analysis of this compound levels.

Animal models of hyperlipidemia and atherosclerosis, such as mice and rabbits, are frequently used in this context. nih.govglobalresearchonline.netnih.gov These models can be genetically modified (e.g., LDL-receptor knockout or apoE-knockout mice) or induced by diet to mimic human disease states. nih.gov In these models, the analysis of plasma and tissue sterol profiles, including this compound, can provide insights into the regulation of the cholesterol biosynthetic pathway in response to genetic or dietary manipulations. unimma.ac.id For instance, the gutless annelid Olavius algarvensis has been used as a model system to study the impact of different sterols on animal membrane properties in vivo. nih.gov

Bioinformatic and Computational Approaches in this compound Pathway Analysis and Modeling

Bioinformatic and computational approaches are increasingly being used to analyze and model the complex network of reactions involved in cholesterol biosynthesis, including the steps involving this compound. These approaches integrate experimental data with mathematical models to provide a quantitative understanding of metabolic regulation.

Mathematical modeling of lipoprotein metabolism, for example, can incorporate the cholesterol biosynthesis pathway to simulate the effects of various perturbations, such as drug treatments or genetic mutations. nih.gov These models can consist of a system of ordinary differential equations (ODEs) that describe the dynamic changes in the concentrations of metabolites, including this compound, over time. nih.gov By comparing the model predictions with experimental data from in vitro or in vivo studies, researchers can refine their understanding of the regulatory mechanisms controlling this compound levels and flux through the pathway.

Pharmacological and Therapeutic Implications of Zymostenol Pathway Modulation

Strategies for Modulating Zymostenol Levels through Enzymatic Intervention

The biosynthesis of cholesterol from lanosterol (B1674476) is a complex process involving at least 18 distinct enzymatic reactions, primarily localized in the endoplasmic reticulum membrane frontiersin.org. This compound sits (B43327) within this pathway as a C27 sterol, typically formed after the sequential trimming of two methyl groups from C29 sterols (derived from lanosterol) by a series of enzymes frontiersin.org. Key enzymes involved in the conversion of lanosterol to C27 sterols like zymosterol (B116435) or this compound include methylsterol monooxygenase 1 (MSMO1, encoded by SC4MOL), sterol-4α-carboxylate 3-dehydrogenase (NSDHL), and 3-keto-steroid reductase (HSD17B7) frontiersin.org.

Modulating the activity of these enzymes represents a direct strategy to influence this compound levels. For instance, the inhibition of the emopamil (B1663351) binding protein (EBP), an enzyme involved in sterol biosynthesis, has been shown to cause an accumulation of its substrates, including this compound researchgate.net. This accumulation can contribute to specific cellular processes, such as autophagy in tumor cells and oligodendrocyte formation in the central nervous system researchgate.net.

The cholesterol biosynthesis pathway proceeds through two main routes: the Bloch pathway and the Kandutsch-Russell pathway frontiersin.orgnih.gov. This compound is a component of this complex network, and its levels can be altered by interventions targeting various enzymatic steps within these pathways. For example, the sterol Δ24-reductase (DHCR24) is a key branching enzyme in these pathways, and its inhibition can lead to the accumulation of specific sterol intermediates mdpi.com.

Identification and Characterization of Compounds Modulating this compound Biogenesis or Catabolism

A diverse array of chemical compounds, including commonly prescribed medications, have been identified that can interfere with sterol biosynthesis, thereby modulating this compound levels. These compounds can lead to the accumulation of various sterol intermediates, including this compound nih.govmdpi.comnih.govresearchgate.net.

Examples of Compounds Modulating this compound Levels:

| Compound Class/Type | Specific Compound | Effect on this compound Levels | Mechanism | Reference |

| Anti-estrogen Binding Site (AEBS) Ligands | Tamoxifen | Accumulation | Associated with cell differentiation and a protective type of autophagy caymanchem.com | caymanchem.com |

| Antipsychotics | Haloperidol, Aripiprazole, Cariprazine | Increased levels (alongside other sterols) | Inhibition of sterol biosynthesis enzymes nih.govmdpi.com | nih.govmdpi.com |

| Antidepressants | Trazodone | Increased levels (alongside other sterols) | Primarily a DHCR7 inhibitor, but can affect other enzymes at higher doses mdpi.com | mdpi.com |

| Antifungals (Experimental) | Compound 2b (4-aminopiperidine derivative) | Accumulation at specific concentrations | Multi-enzyme inhibition, including sterol C14-reductase and sterol C8-isomerase nih.govresearchgate.net | nih.govresearchgate.net |

This compound has also been characterized as an agonist of retinoic acid receptor-related orphan receptor γ (RORγ), exhibiting an EC50 value of 1 µM in a RORγ coactivator recruitment assay in the presence of ursolic acid caymanchem.commedchemexpress.com. Furthermore, this compound has been shown to increase the number of myelin basic protein-positive oligodendrocytes generated from oligodendrocyte precursor cells in vitro caymanchem.commedchemexpress.com. At a concentration of 20 µM, this compound can halt the cell cycle at the G0/G1 phase and increase the levels of free sterols, esterified sterols, and triacylglycerols in MCF-7 cells caymanchem.com.

Pharmacodynamic and Biomarker Applications of this compound in Drug Development and Monitoring

Biomarkers play a crucial role in drug development, serving to identify suitable individuals for clinical trials, ascertain whether a drug is interacting with its intended biological target, and monitor the effects of treatment stxbp1disorders.org. In this context, this compound holds potential as a pharmacodynamic biomarker, particularly for assessing the impact of therapeutic agents on cholesterol metabolism and sterol biosynthesis pathways.

Pharmacodynamic assessments frequently include the measurement of cholesterol metabolism biomarkers, encompassing both synthesis and breakdown products researchgate.net. This compound, being a direct precursor to cholesterol, can serve as an indicator of perturbations within this pathway. Studies have shown that this compound is one of the most abundant sterols in neurons and astrocytes, alongside cholesterol, desmosterol (B1670304), and 7-dehydrocholesterol (B119134) (7-DHD) nih.gov. Its accumulation in response to certain drug treatments, such as those inhibiting specific enzymes in the sterol biosynthesis pathway, provides a measurable pharmacodynamic endpoint nih.govmdpi.com.

The presence and relative abundance of this compound, especially in comparison to other sterol intermediates, can offer insights into the specific enzymatic steps being affected by a drug. This information is invaluable for understanding a drug's mechanism of action, assessing target engagement, and potentially predicting efficacy or off-target effects related to sterol dysregulation.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies aim to establish the relationship between the chemical structure of a compound and its biological activity. While extensive direct SAR studies specifically on this compound derivatives are not as widely detailed in the provided information as for some related sterols, insights can be drawn from its known biological activities and from SAR studies conducted on similar sterol compounds like zymosterol.

This compound's identified activity as a RORγ agonist (EC50: 1 µM) strongly suggests that specific structural features are critical for its binding and activation of this nuclear receptor caymanchem.commedchemexpress.com. Modifications to the sterol backbone, hydroxyl group position, and side chain are likely to influence this agonistic activity.

Insights from SAR studies on zymosterol, a closely related sterol, provide a framework for understanding the structural requirements for enzymatic activity within the sterol biosynthesis pathway researchgate.net. For instance, for the human sterol C8–C7 isomerase (hSI), zymosterol was identified as the preferred substrate researchgate.net. Key structural determinants for its activity included:

Presence of a Hydroxyl Group: The hydroxyl group was found to be indispensable, as 3-desoxyzymosterol was not an active substrate researchgate.net.

Stereochemistry of the Hydroxyl Group: The 3β-orientation of the hydroxyl group was demonstrated to be crucial for activity when comparing zymosterol with 3-epizymosterol researchgate.net.

Methyl Group Additions: The addition of a 14α-methyl group or methyl groups to C-4 (as seen in lanosterol or 4α-methyl zymosterol) abolished activity researchgate.net.

Although these specific findings pertain to zymosterol's role as an enzyme substrate, they highlight the high specificity often observed in sterol-enzyme interactions and provide a basis for predicting how structural modifications to this compound might affect its biological roles, including its agonistic activity on RORγ and its metabolic fate. Future SAR studies could systematically explore modifications to this compound's core structure and side chain to optimize its pharmacological properties and understand its precise interactions with RORγ and other biological targets.

Future Directions and Emerging Research Avenues for Zymostenol

Elucidating Novel Biological Functions and Downstream Effectors of Zymostenol

Current research has begun to uncover specific biological functions of this compound beyond its role as a cholesterol precursor. A key finding is its function as an agonist for the retinoic acid receptor-related orphan receptor γ (RORγ), exhibiting an EC50 value of 1 µM in a RORγ coactivator recruitment assay when ursolic acid is present. caymanchem.com This agonistic activity suggests that this compound, or its derivatives, may directly influence gene expression pathways regulated by RORγ, which are implicated in immunity, circadian rhythm, and metabolism. dokumen.pubbiorxiv.org

Furthermore, this compound has been shown to increase the number of myelin basic protein-positive oligodendrocytes generated from oligodendrocyte precursor cells in vitro. caymanchem.com This effect positions this compound as a potential modulator in oligodendrocyte formation and remyelination processes, suggesting a role in neurological health and disease. dokumen.pubbiorxiv.orgmdpi.com The accumulation of 8,9-unsaturated sterols, including this compound, has been observed to drive oligodendrocyte formation and remyelination. dokumen.pubbiorxiv.org

This compound also accumulates in cells following the administration of microsomal antiestrogen-binding site (AEBS) ligands, such as tamoxifen. caymanchem.comnih.govnih.govresearchgate.net This accumulation is associated with cell differentiation and a protective form of autophagy. caymanchem.comnih.gov In human breast adenocarcinoma MCF-7 cells, this compound, at a concentration of 20 µM, has been observed to halt the cell cycle at the G0/G1 phase and increase the levels of free sterols, esterified sterols, and triacylglycerols. caymanchem.com These findings indicate this compound's involvement in cell cycle regulation and lipid homeostasis.

Future research directions should focus on:

Identifying additional direct binding partners and receptors: Beyond RORγ, other cellular proteins or lipids that directly interact with this compound and mediate its effects remain largely unknown.

Mapping complete signaling cascades: A detailed understanding of the downstream effectors and signaling pathways activated or modulated by this compound is crucial. This includes investigating its impact on gene expression, protein modification, and cellular processes in various cell types and tissues.

Investigating tissue-specific functions: Given that cholesterol biosynthesis pathways can be tissue and cell-type specific, elucidating this compound's unique functions in different biological contexts (e.g., brain, immune cells, cancer cells) is a critical avenue. elifesciences.orgfrontiersin.org

High-Throughput Screening Platforms for this compound Ligands and Modulators

The identification of compounds that can specifically interact with or modulate this compound's levels or activity is a promising area for future research. High-throughput screening (HTS) platforms, which enable the rapid and automated testing of large libraries of chemical compounds against a specific biological target or cellular phenotype, are ideally suited for this purpose. evotec.combmglabtech.com

While general HTS methodologies are well-established for drug discovery, their application specifically for this compound-centric research is emerging. For instance, studies have utilized high-throughput screening on Dhcr7-deficient Neuro2a cells to examine the effects of medication on sterol biosynthesis, including this compound levels. scilit.com

Future efforts should concentrate on:

Developing targeted assays: Designing specific biochemical or cell-based assays that can detect direct binding of small molecules to this compound or measure its agonistic/antagonistic activity on RORγ or other identified targets.

Screening diverse chemical libraries: Utilizing large and diverse compound libraries, including natural products, to identify novel this compound ligands or modulators. Natural products have historically been a source of ROR modulators. rsc.org

Phenotypic screening: Implementing phenotypic screens that assess this compound's known biological effects, such as oligodendrocyte differentiation or cell cycle arrest, to discover compounds that mimic or counteract these effects.

Integrating computational approaches: Employing in silico screening and molecular docking to predict potential this compound binders, followed by experimental validation.

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding of this compound

A comprehensive understanding of this compound's role in biological systems necessitates the integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics. This systems biology approach can reveal the intricate regulatory networks in which this compound participates.

Current analytical methods, such as liquid chromatography/mass spectrometry (LC-MS), allow for the quantitative analysis of various sterols, including this compound, from biological samples. mdpi.com This capability is fundamental for metabolomic studies that track this compound levels under different physiological and pathological conditions. For example, metabolomic analyses have shown that most downstream sterol metabolites, including this compound, are significantly reduced when the mitochondrial respiratory chain is inhibited, indicating a link between mitochondrial function and sterol synthesis. nih.gov Transcriptional responses to mitochondrial inhibitors also show downregulation of genes involved in the mevalonate (B85504) pathway, which includes this compound biosynthesis. nih.gov

Future research should prioritize:

Correlating sterol profiles with gene expression and protein abundance: Combining metabolomic data on this compound levels with transcriptomic (RNA-seq) and proteomic data to identify genes and proteins whose expression or activity are correlated with or regulated by this compound.

Network analysis: Applying advanced bioinformatics and computational modeling to construct and analyze complex biological networks that illustrate this compound's interactions within metabolic pathways, signaling cascades, and gene regulatory networks.

Spatial metabolomics: Utilizing techniques that allow for the spatial mapping of this compound and other sterols within tissues and cells to understand their localized functions and interactions.

Dynamic multi-omics studies: Conducting time-course experiments to capture dynamic changes in this compound levels and their corresponding multi-omics responses, providing insights into regulatory feedback loops.

Translational Research and Clinical Applications of this compound-Centric Insights

Insights gained from basic research into this compound's biology hold significant translational potential for clinical applications. As a key intermediate in cholesterol biosynthesis, understanding its regulation is crucial for addressing diseases related to cholesterol metabolism, such as hypercholesterolemia. ontosight.ai

The observed accumulation of this compound in response to antiestrogen-binding site (AEBS) ligands, which induce cell differentiation and autophagy in cancer cells, suggests a potential avenue for cancer therapy. caymanchem.comnih.govnih.govresearchgate.net This mechanism has been explored in human breast adenocarcinoma cells and multiple myeloma cells, where AEBS ligands, by altering cholesterol metabolism and accumulating this compound, exert antiproliferative effects. nih.govnih.govresearchgate.net Furthermore, this compound's role in promoting oligodendrocyte formation and remyelination opens possibilities for therapeutic interventions in demyelinating neurological disorders. caymanchem.comdokumen.pub

Disorders of cholesterol synthesis, such as Smith-Lemli-Opitz syndrome, are characterized by the accumulation of sterol intermediates, underscoring the importance of understanding these compounds for disease diagnosis and potential therapeutic targets. mdpi.comnih.gov

Key translational research directions include:

Biomarker development: Investigating this compound as a potential biomarker for specific diseases or as an indicator of pathway dysregulation, especially in cholesterol metabolism disorders, cancer, or neurological conditions.

Therapeutic target validation: Further validating this compound-related pathways (e.g., RORγ modulation, AEBS-mediated effects, oligodendrocyte differentiation) as therapeutic targets for drug development.

Pre-clinical model development: Establishing robust in vitro and in vivo models that accurately reflect this compound's biological roles and allow for the testing of potential therapeutic compounds.

Repurposing existing drugs: Exploring whether existing drugs that impact sterol metabolism or related pathways also modulate this compound levels or activity, potentially leading to new therapeutic applications.

Comparative this compound Metabolism Across Diverse Biological Systems and Organisms

While this compound is primarily recognized as a mammalian cholesterol precursor, exploring its metabolism and roles across diverse biological systems and organisms can provide broader evolutionary and functional insights. This compound is a known human and mouse metabolite. nih.gov It is formed from zymosterol (B116435), a precursor that is also involved in the biosynthesis of ergosterol (B1671047) in fungi. avantiresearch.comwikipedia.orgfrontiersin.orgresearchgate.net The conversion of zymosterol to this compound is catalyzed by the enzyme DHCR24. dokumen.pubnih.gov

Studies have shown that the utilization of different cholesterol biosynthesis pathways (Bloch vs. Kandutsch-Russell) can be tissue and cell-type dependent in mammals. For instance, the modified Kandutsch-Russell pathway, which involves this compound, accounts for over 70% of cholesterol biosynthesis in the brain, skin, and preputial in mice. frontiersin.org Dietary factors can also influence serum levels of cholesterol synthesis intermediates, including this compound. nih.gov

Future comparative metabolism research should encompass:

Investigating this compound's presence and function in non-mammalian vertebrates: Determining if this compound plays similar or distinct roles in other animal species, particularly those with different sterol requirements or metabolic adaptations.

Exploring this compound-like compounds in lower eukaryotes and plants: While this compound itself is specific to cholesterol synthesis, understanding how its precursor zymosterol is metabolized to other sterols (e.g., ergosterol in fungi, phytosterols (B1254722) in plants) can reveal conserved enzymatic machinery and divergent evolutionary paths. researchgate.netmdpi.com

Analyzing metabolic flux in various organisms: Using isotopic labeling and advanced analytical techniques to quantify this compound synthesis and turnover rates in different species and under varying environmental conditions.

Identifying novel enzymes and regulatory mechanisms: Discovering unique enzymes or regulatory proteins involved in this compound metabolism in diverse organisms, which could offer new targets for species-specific interventions (e.g., antifungal strategies targeting fungal sterol pathways).

Q & A

Q. How can zymostenol accumulation be experimentally induced and quantified in cellular models?

this compound accumulation is typically induced by inhibiting the enzyme 3β-hydroxysteroid-Δ8Δ7-isomerase (EBP/D8D7I) using chemical inhibitors (e.g., tamoxifen, PBPE) or CRISPR/Cas9-mediated genetic suppression . Quantification involves sterol profiling via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to detect this compound and its precursors . Experimental validation requires stabilization with antioxidants (e.g., butylated hydroxytoluene) due to this compound’s susceptibility to oxidation .

Q. What is the role of this compound in the cholesterol biosynthesis pathway?

this compound is an intermediate in the Kandutsch–Russell pathway, positioned between lanosterol and lathosterol. Its accumulation indicates a metabolic bottleneck at EBP/D8D7I, which catalyzes the isomerization of Δ8-sterols to Δ7-sterols . This blockage redirects cholesterol precursors toward alternative pathways, influencing cellular processes like autophagy and differentiation .

Q. Which experimental models are suitable for studying this compound’s biological effects?

Oligodendrocyte precursor cells (OPCs) and breast cancer cell lines (e.g., MCF-7, SKBr-3) are widely used. OPCs demonstrate enhanced differentiation into oligodendrocytes under this compound accumulation , while cancer models reveal links to autophagy and therapeutic resistance . In vitro assays should include controls for sterol oxidation and validate enzyme inhibition via transcriptomics or enzymatic activity assays .

Advanced Research Questions

Q. How do contradictory findings on this compound’s role in autophagy versus differentiation arise, and how can they be resolved?

Discrepancies stem from cell-type-specific metabolic contexts and experimental conditions. For example, this compound accumulation in cancer cells activates protective autophagy, impairing drug efficacy , whereas in OPCs, it promotes differentiation via cholesterol pathway modulation . Resolving contradictions requires comparative studies using isogenic cell lines, standardized sterol profiling protocols, and time-course analyses to track downstream effects .

Q. What methodological challenges arise when measuring this compound’s propagation rate constants in peroxidation studies?

this compound’s high reactivity (propagation rate constant: 77 ± 5 M⁻¹s⁻¹) complicates stability during experiments . Challenges include:

Q. What experimental designs optimize the study of this compound’s synergy with RXR agonists in oligodendrocyte differentiation?

Combination therapies (e.g., this compound + bexarotene) require dose-response matrices to identify synergistic concentrations . Key steps:

Q. How does this compound’s stereoelectronic configuration influence its peroxidation reactivity compared to other sterols?

this compound’s C8-C9 double bond and axial C14-H bond (torsion angle: 86.3°) favor hydrogen abstraction, making it 1.3× more reactive than lathosterol (57 ± 3 M⁻¹s⁻¹) . Computational modeling of radical intermediates and transition states can predict oxidation pathways, while experimental validation requires isotopic labeling (e.g., deuterium at C14) to track reaction mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。